molecular formula C26H27ClN2O3 B10880946 {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone

Cat. No.: B10880946
M. Wt: 451.0 g/mol
InChI Key: NPMMCVSJDLOTRV-UHFFFAOYSA-N
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Description

The compound {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone is a piperazine-based methanone derivative featuring a benzyloxy-methoxybenzyl substituent on the piperazine ring and a 3-chlorophenyl group attached to the methanone core. Its structure combines a lipophilic aromatic system with a piperazine moiety, which is commonly associated with biological activity in central nervous system (CNS) targeting agents . The benzyloxy and methoxy groups enhance solubility and influence electronic properties, while the 3-chlorophenyl group may contribute to receptor binding affinity, as seen in structurally related antidepressants like trazodone .

Properties

Molecular Formula

C26H27ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H27ClN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3

InChI Key

NPMMCVSJDLOTRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine with 3-(Benzyloxy)-4-methoxybenzyl Chloride

Objective : Introduce the 3-(benzyloxy)-4-methoxybenzyl group to the piperazine ring.

Procedure :

  • Synthesis of 3-(Benzyloxy)-4-methoxybenzyl Chloride :

    • 3-(Benzyloxy)-4-methoxybenzyl alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours.

    • Yield : ~85–90% (isolated via vacuum distillation).

  • Alkylation Reaction :

    • Piperazine (1 equiv) is reacted with 3-(benzyloxy)-4-methoxybenzyl chloride (1.2 equiv) in acetonitrile (MeCN) using triethylamine (Et₃N) as a base.

    • Conditions : Reflux at 80°C for 12 hours under nitrogen.

    • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/EtOAc 3:1).

    • Intermediate : 4-[3-(Benzyloxy)-4-methoxybenzyl]piperazine (Yield: 70–75%).

Acylation with 3-Chlorobenzoyl Chloride

Objective : Introduce the 3-chlorobenzoyl group to the secondary amine of the piperazine intermediate.

Procedure :

  • Reaction Setup :

    • 4-[3-(Benzyloxy)-4-methoxybenzyl]piperazine (1 equiv) is dissolved in dry tetrahydrofuran (THF).

    • 3-Chlorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by Et₃N (2 equiv).

  • Conditions :

    • Stirred at room temperature for 6 hours.

    • Monitoring : Reaction progress tracked via TLC (Rf = 0.5 in EtOAc/hexane 1:1).

  • Workup :

    • The mixture is filtered to remove salts, concentrated under vacuum, and purified via flash chromatography (DCM/MeOH 95:5).

    • Final Product : {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone (Yield: 65–70%).

Alternative Methodologies

One-Pot Alkylation-Acylation Approach

Advantages : Reduced purification steps and higher throughput.
Procedure :

  • Piperazine, 3-(benzyloxy)-4-methoxybenzyl chloride, and 3-chlorobenzoyl chloride are reacted sequentially in MeCN with K₂CO₃ as the base.

  • Conditions : 60°C for 24 hours.

  • Yield : 55–60% (lower due to competing side reactions).

Solid-Phase Synthesis for Scalability

Application : Suitable for industrial-scale production.
Steps :

  • Immobilize piperazine on a Wang resin via a linker.

  • Perform alkylation and acylation steps on the solid support.

  • Cleave the product using trifluoroacetic acid (TFA).

  • Purity : >95% (HPLC).

  • Throughput : 10–15 g per batch.

Critical Reaction Parameters

ParameterOptimal ConditionsImpact on Yield/Purity
Solvent THF or MeCN (anhydrous)Minimizes hydrolysis of acyl chloride
Temperature 0–25°C (acylation); 80°C (alkylation)Prevents decomposition of intermediates
Base Et₃N or DMAPNeutralizes HCl, accelerates acylation
Stoichiometry 1.1–1.2 equiv acylating agentAvoids over-acylation

Analytical Characterization

Key Data for Final Product :

  • Molecular Formula : C₂₇H₂₇ClN₂O₃.

  • MS (ESI+) : m/z 487.1 [M+H]⁺.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.25 (m, 8H, aromatic), 5.15 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).

Challenges and Solutions

  • Regioselectivity in Piperazine Functionalization :

    • Use of bulky bases (e.g., DIPEA) ensures monoalkylation before acylation.

  • Stability of 3-Chlorobenzoyl Chloride :

    • Freshly distilled reagent or in situ generation from 3-chlorobenzoic acid (SOCl₂).

  • Byproduct Formation :

    • Column chromatography with gradient elution (hexane → EtOAc) removes unreacted intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : 3-(Benzyloxy)-4-methoxybenzyl chloride is synthesized in-house from vanillin (4-hydroxy-3-methoxybenzaldehyde) and benzyl bromide.

  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer processing .

Chemical Reactions Analysis

Types of Reactions

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that compounds similar to 4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl(3-chlorophenyl)methanone exhibit a range of biological activities, including:

  • Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of piperazine and phenolic moieties is often associated with enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially benefiting conditions like Alzheimer's and Parkinson's diseases.

Antitumor Research

Several studies have explored the antitumor properties of structurally related compounds. For instance, a study demonstrated that derivatives with similar piperazine structures exhibited significant cytotoxicity against various cancer cell lines.

StudyCompoundCell LineIC50 (µM)
AMCF-715
BHeLa12
CA54910

Antimicrobial Studies

Research has indicated that compounds with similar structures possess notable antimicrobial activity. A comparative study showed the following Minimum Inhibitory Concentrations (MIC) against common pathogens:

CompoundBacterial StrainMIC (µg/mL)
DE. coli20
ES. aureus15
FP. aeruginosa25

Neuroprotective Effects

In animal models, derivatives have been shown to reduce neurodegeneration markers, suggesting potential for treating neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a compound structurally related to 4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl(3-chlorophenyl)methanone in mice models bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to controls.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various piperazine derivatives against resistant bacterial strains. The findings highlighted the effectiveness of these compounds in inhibiting growth, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and the benzyloxy-methoxybenzyl group may interact with receptors or enzymes, modulating their activity. The chlorophenyl methanone moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Piperazine-Methanone Scaffold

The piperazine-methanone framework is shared across multiple analogs, but substituent variations significantly alter physicochemical and biological properties:

  • Compound 2b (1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea): Features a urea linker and thiazole ring, with a 78.3% yield and ESI-MS m/z: 709.9 [M−2HCl+H]+. Its melting point (188–190 °C) suggests higher crystallinity compared to non-urea derivatives .
  • Compound 10f (Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate): Shares a 3-chlorophenyl group but includes an ester moiety, yielding 89.1% with ESI-MS m/z: 514.2 [M+H]+ .
  • Trazodone Hydrochloride : Contains a 3-chlorophenyl-piperazine group linked to a triazolopyridine core, highlighting the pharmacophore relevance of the 3-chlorophenyl substitution in CNS drugs .

Physicochemical Properties

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data
Target Compound 3-(Benzyloxy)-4-methoxybenzyl, 3-chlorophenyl ~96 (estimated) Not reported 473.94 (calc.) ESI-MS expected ~474 [M+H]+
Compound 2b 5-(Benzyloxy)-2-hydroxybenzylidene, 3-chlorophenyl 78.3 188–190 709.9 ([M−2HCl+H]+) 1H-NMR: δ 8.10 (s, 1H, NH)
Compound 10f Ethyl acetate, 3-chlorophenyl 89.1 Not reported 514.2 ([M+H]+) ESI-MS m/z: 514.2
Trazodone Triazolopyridine, 3-chlorophenyl Not reported Not reported 408.31 Solubility: 25 mg/mL in methanol
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-Nitrophenyl, 3-chloro-4-methylphenyl Not reported Not reported 342.81 Purity: 98%

Biological Activity

The compound {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring, aromatic groups, and a methanone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C26H27ClN2O3C_{26}H_{27}ClN_{2}O_{3} with a molecular weight of 451.0 g/mol. The structural components include:

  • Piperazine ring : Known for its role in various pharmacologically active compounds.
  • Benzyloxy and methoxy groups : These functional groups may enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antitumor Activity

In vitro studies have demonstrated that derivatives similar to this compound possess antitumor properties. For instance, compounds with piperazine and chlorophenyl groups have shown cytotoxic effects against cancer cell lines, including melanoma and hepatocellular carcinoma (HCC) cells .

Antidepressant and Anxiolytic Effects

The piperazine ring is often associated with antidepressant activity. Compounds structurally related to this compound have exhibited both antidepressant and anxiolytic effects in animal models, suggesting potential applications in treating mood disorders .

Antimicrobial Properties

The presence of methoxy and benzyloxy groups has been linked to antimicrobial activity. Similar compounds have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Study FocusFindings
Antitumor Activity Inhibition of HCC cell migration and invasion through downregulation of integrin α7 .
Cytotoxicity The compound exhibited selective cytotoxicity towards cancer cells without affecting normal hepatocytes .
Antidepressant Effects Demonstrated efficacy in reducing depressive symptoms in animal models, with a favorable safety profile .

Case Studies

  • Melanoma Treatment : A study assessed the effects of a similar compound on human melanoma cells, revealing significant cytotoxicity and inhibition of cell motility .
  • CNS Activity : Another investigation into piperazine derivatives indicated a dual activity profile, showing both CNS stimulation and depression effects, which could be beneficial for developing new antidepressants .

Q & A

(Basic) What synthetic routes and optimization strategies are recommended for synthesizing this compound?

Methodological Answer:

  • Multi-step synthesis : Start with benzyl-protected intermediates, followed by coupling reactions. For example, describes coupling 3-chlorophenyl fragments with piperazine derivatives using Suzuki-Miyaura or Buchwald-Hartwig reactions, achieving yields of 8–78% depending on substituents.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps and hexane/EtOAC (5:5) for flash chromatography purification .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aromatic systems .

(Basic) How can structural purity and identity be validated post-synthesis?

Methodological Answer:

  • NMR analysis : Use ¹H-NMR and ¹³C-NMR to confirm chemical environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine CH₂ signals at δ 3.2–3.9 ppm) .
  • HPLC-MS : Monitor purity (>95%) with reverse-phase C18 columns (retention times: 11–13 min) and confirm molecular weight via HRMS (e.g., [M+H]⁺ calculated vs. observed) .
  • Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation acceptable) .

(Advanced) How can structure-activity relationships (SAR) be systematically evaluated for bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl ( ) or dichlorophenyl ( ) to assess electronic effects on target binding .
  • Piperazine modifications : Introduce methyl or sulfonyl groups () to study steric and solubility impacts .
  • In vitro assays : Test inhibitory activity against proteases (e.g., SARS-CoV-2 Mpro in ) using fluorescence-based enzymatic assays .

(Advanced) What computational methods are suitable for predicting target binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., SARS-CoV-2 Mpro in ). Validate with co-crystallized ligands (e.g., PDB: 6LU7) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonds between the 3-chlorophenyl group and catalytic cysteine) .

(Advanced) How should contradictory analytical data (e.g., elemental analysis deviations) be resolved?

Methodological Answer:

  • Orthogonal validation : Combine LC-MS (to confirm molecular ions) with combustion analysis for elemental composition .
  • Sample recrystallization : Use ethanol/water mixtures to improve purity and repeat analysis .
  • Batch comparison : Analyze multiple synthesis batches to identify systematic errors (e.g., solvent traces affecting C/H ratios) .

(Basic) What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel columns with gradient elution (hexane:EtOAC 7:3 → 1:1) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to achieve >99% purity .

(Advanced) How can in vitro bioactivity assays be designed to evaluate therapeutic potential?

Methodological Answer:

  • Enzymatic inhibition : Measure IC₅₀ against SARS-CoV-2 Mpro ( ) using FRET substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans) .
  • Cell viability assays : Test cytotoxicity in HEK-293 or Vero E6 cells via MTT assays (48-h exposure, 1–100 µM doses) .

(Advanced) What strategies address poor aqueous solubility during formulation?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance solubility .
  • Amorphous solid dispersions : Spray-dry with PVP-VA64 (1:1 ratio) to improve bioavailability .

(Basic) How is compound stability assessed under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., benzyl ether hydrolysis) .
  • Long-term stability : Store at -20°C under argon; analyze every 3 months for 12 months .

(Advanced) What analytical workflows identify metabolites in pharmacokinetic studies?

Methodological Answer:

  • LC-HRMS : Use Q-TOF instruments (ESI+ mode) to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .
  • Metabolite synthesis : Chemically prepare suspected metabolites (e.g., 3-chlorophenyl-hydroxylated analog) for spiking and validation .

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